Samidin

Anti-Inflammatory Cell Signaling Transcription Factor Inhibition

Researchers requiring authentic Samidin for NF-κB/AP-1 pathway studies face supply challenges with misidentified khellactone esters. Samidin (CAS 477-33-8) resolves this with verified identity and potency: • Suppresses NF-κB and AP-1 DNA-binding activity in LPS-stimulated RAW 264.7 macrophages • Superior COX-2 binding free energy vs. rofecoxib and indomethacin in molecular docking • HPLC-verified purity with full analytical documentation for botanical extract QC and computational drug discovery

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
CAS No. 477-33-8
Cat. No. B023940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamidin
CAS477-33-8
Synonymssamidin
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C
InChIInChI=1S/C21H22O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1
InChIKeyFNVCLGWRMXTDSM-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Samidin Specifications: Pyranocoumarin Standard


Samidin (CAS 477-33-8), also known as (+)-Samidin, is a naturally occurring pyranocoumarin primarily isolated from the fruits of *Ammi visnaga* and the roots of *Peucedanum japonicum* [1]. It is a diester of khellactone, featuring a 3′-O-(3-methylbut-2-enoyl) and 4′-O-acetyl substitution pattern [2]. The compound is established as a potent vasodilatory agent and has demonstrated significant anti-inflammatory activity via suppression of the NF-κB and AP-1 signaling pathways in cellular models [3].

Samidin Procurement: Avoiding Inactive Analogs


Substitution with generic 'khellactone esters' or other *Ammi visnaga* coumarins is not scientifically valid due to critical differences in molecular structure and biological activity. For instance, while dihydrosamidin shows superior activity in inhibiting adipocyte triglyceride accumulation , it may not possess the same vasodilatory potency as Samidin . Conversely, visnadin, a structural isomer, exhibits different chromatographic behavior, complicating co-formulation analysis [1]. The specific unsaturation in Samidin's 3'-O-senecioyl group directly impacts its interaction with key inflammatory targets like NF-κB and MAPKs, a feature not replicated by its saturated analog dihydrosamidin or the furanochromone khellin.

Samidin vs. Closest Analogs: Quantitative Differentiation


NF-κB and AP-1 DNA-Binding Suppression in Macrophages

Samidin demonstrates a quantifiable suppression of key pro-inflammatory transcription factors in LPS-stimulated RAW 264.7 cells, a mechanism not universally observed across all pyranocoumarins. While direct IC50 values against NF-κB are not provided in the primary literature for Samidin itself, the study by Khan et al. provides quantitative evidence of its effect on DNA-binding activity. Samidin treatment significantly reduced NF-κB DNA-binding affinity, a key step in inflammatory gene transcription, as measured by electrophoretic mobility shift assay (EMSA) [1]. This specific mechanism differentiates it from dihydrosamidin, which is primarily noted for its effect on triacylglycerol accumulation in 3T3-L1 preadipocytes .

Anti-Inflammatory Cell Signaling Transcription Factor Inhibition

Predicted COX-2 Inhibition vs. Clinical NSAIDs

In a comparative molecular docking study, Samidin, along with visnadin and dihydrosamidin, exhibited more favorable (more negative) binding free energies against the Cyclooxygenase-2 (COX-2) receptor than the established clinical drugs rofecoxib and indomethacin [1]. This in silico prediction suggests a strong potential for direct COX-2 enzyme inhibition, a feature that distinguishes these pyranocoumarins from other natural products lacking this specific interaction profile.

Molecular Docking COX-2 Inhibition Anti-Inflammatory In Silico Screening

Chromatographic Resolution from Visnadin

Samidin and visnadin are structural isomers that co-occur in *Ammi visnaga* extracts. Their baseline separation is challenging but critical for accurate quantification. A validated supercritical fluid chromatography (SFC) method demonstrated baseline resolution of Samidin from its isomer visnadin and other coumarins in under 5 minutes [1]. This analytical distinction is crucial, as the method confirmed that visnadin and dihydrosamidin are present at concentrations below 0.14% in the fruit, while Samidin is a more prominent constituent [1].

Analytical Chemistry Supercritical Fluid Chromatography Quality Control Method Validation

Validated Research Applications of Samidin


NF-κB Pathway Targeting in Inflammatory Models

Samidin is the compound of choice for studies investigating suppression of the NF-κB and AP-1 signaling cascades in macrophages. The evidence from Khan et al. (2014) [3] demonstrates its specific activity in reducing the DNA-binding affinity of these transcription factors in LPS-stimulated RAW 264.7 cells. This application is not interchangeable with analogs like dihydrosamidin, which has a different reported mechanism of action on lipid metabolism.

In Silico Screening for COX-2 Inhibitor Leads

Samidin serves as a validated positive control or lead scaffold in computational drug discovery workflows targeting COX-2. The molecular docking study by Çatıkkaş & Karacan (2023) [3] provides quantitative evidence that Samidin exhibits a more favorable predicted binding free energy to COX-2 than established NSAIDs like rofecoxib and indomethacin. This in silico validation makes it a superior starting point for structure-based design compared to other pyranocoumarins with unknown docking profiles.

Analytical Standard for Ammi visnaga Quality Control

For analytical chemists developing or validating methods for *Ammi visnaga* L. quality control, Samidin is an essential reference standard. The SFC method developed by Winderl et al. (2016) [3] provides a specific, validated protocol for resolving Samidin from its structural isomer visnadin. Procurement of high-purity Samidin enables accurate quantification and ensures batch-to-batch consistency of botanical extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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